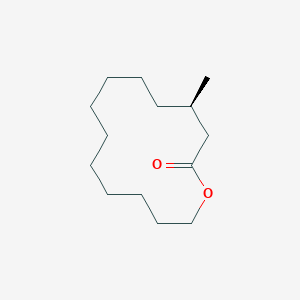

(4R)-4-Methyl-1-oxacyclotetradecan-2-one

Beschreibung

(4R)-4-Methyl-1-oxacyclotetradecan-2-one is a 14-membered macrocyclic compound containing an oxygen atom in the ring (oxacyclo) and a ketone functional group at position 2. The stereochemistry at position 4 is specified as the R-configuration, with a methyl substituent. Structural determination of such compounds often relies on crystallographic tools like SHELX for refinement and ORTEP for visualization .

Eigenschaften

CAS-Nummer |

917396-61-3 |

|---|---|

Molekularformel |

C14H26O2 |

Molekulargewicht |

226.35 g/mol |

IUPAC-Name |

(4R)-4-methyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C14H26O2/c1-13-10-8-6-4-2-3-5-7-9-11-16-14(15)12-13/h13H,2-12H2,1H3/t13-/m1/s1 |

InChI-Schlüssel |

LMLLJXLHJMJRNJ-CYBMUJFWSA-N |

Isomerische SMILES |

C[C@@H]1CCCCCCCCCCOC(=O)C1 |

Kanonische SMILES |

CC1CCCCCCCCCCOC(=O)C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(4R)-4-Methyl-1-oxacyclotetradecan-2-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Bildung von Alkoholen führt.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Wasserstoffgas mit Palladium auf Kohle als Katalysator.

Substitution: Natriumhydroxid in wässriger Umgebung.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Substituierte Lactone.

Wissenschaftliche Forschungsanwendungen

(4R)-4-Methyl-1-oxacyclotetradecan-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Diese Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und antifungizider Eigenschaften.

Medizin: Forschungen laufen, um ihr Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten zu untersuchen.

Industrie: Es wird bei der Produktion von Spezialchemikalien und -materialien verwendet, darunter Polymere und Harze.

Wirkmechanismus

Der Wirkmechanismus von (4R)-4-Methyl-1-oxacyclotetradecan-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, was zu Veränderungen in zellulären Prozessen führt. Die genauen Pfade und Zielstrukturen werden noch untersucht, aber seine Struktur deutet darauf hin, dass es die Enzymaktivität oder die Rezeptorbindung modulieren könnte.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-4-Methyl-1-oxacyclotetradecan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted lactones.

Wissenschaftliche Forschungsanwendungen

(4R)-4-Methyl-1-oxacyclotetradecan-2-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of (4R)-4-Methyl-1-oxacyclotetradecan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure suggests it could modulate enzyme activity or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The provided evidence highlights two compounds with partial structural similarities:

(4R)-4-Methyl-1,3-dioxolan-2-one (CAS: 16606-55-6)

- Molecular Formula : C₄H₆O₃

- Structure : A 5-membered 1,3-dioxolan-2-one ring (cyclic carbonate) with a methyl group at the 4R position.

- Key Differences :

- Smaller ring size (5-membered vs. 14-membered).

- Two oxygen atoms in the ring (vs. one oxygen in the target compound).

- Functional group: Cyclic carbonate (ester-like) vs. ketone.

- Applications : Cyclic carbonates are used as solvents, electrolytes, or intermediates in polymer synthesis. The smaller ring size confers higher ring strain and reactivity compared to macrocycles .

(1S,4R,5R)-4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one

- Molecular Formula : C₁₀H₁₄O

- Structure : A bicyclic system (bicyclo[3.1.0]hexane) with a ketone at position 3, a methyl group at position 4, and an isopropyl substituent.

- Key Differences: Bicyclic vs. monocyclic structure. Increased steric hindrance due to the isopropyl group. Functional group: Ketone in a strained bicyclic system vs. a more flexible macrocyclic ketone.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Ring System | Functional Group | Key Substituents |

|---|---|---|---|---|---|

| (4R)-4-Methyl-1-oxacyclotetradecan-2-one | Not provided | C₁₄H₂₄O₂ | 14-membered oxacyclo | Ketone (2-one) | 4R-methyl |

| (4R)-4-Methyl-1,3-dioxolan-2-one | 16606-55-6 | C₄H₆O₃ | 5-membered dioxolane | Cyclic carbonate | 4R-methyl |

| (1S,4R,5R)-4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one | 546-80-5 | C₁₀H₁₄O | Bicyclo[3.1.0]hexane | Ketone | 4-methyl, 1-isopropyl |

Research Implications

- Synthetic Challenges : The 14-membered macrocycle likely requires specialized ring-closing strategies (e.g., macrolactonization) compared to smaller or bicyclic systems.

- Crystallographic Analysis : Tools like SHELXL and WinGX are critical for resolving stereochemistry and conformational dynamics in such compounds .

Biologische Aktivität

(4R)-4-Methyl-1-oxacyclotetradecan-2-one, a cyclic ether compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a unique bicyclic structure that contributes to its biological properties. The presence of the oxacycle enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Cytotoxicity : Exhibits selective cytotoxic effects on cancer cell lines.

- Anti-inflammatory Properties : Shown to inhibit inflammatory mediators.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. In vitro assays indicate that it is effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Cytotoxicity Studies

Cytotoxicity has been evaluated using the MTT assay across several human cancer cell lines. The results indicate that this compound exhibits dose-dependent cytotoxic effects. The IC50 values for different cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 10 |

| A549 | 15 |

The mechanism by which this compound exerts its biological effects involves the modulation of cellular pathways associated with apoptosis and inflammation. It is believed to inhibit key enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anti-inflammatory Effects : A study involving RAW 264.7 macrophage cells demonstrated that treatment with this compound resulted in a significant decrease in nitric oxide production, indicating its anti-inflammatory properties.

- Cancer Therapy Exploration : Research conducted on various cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.